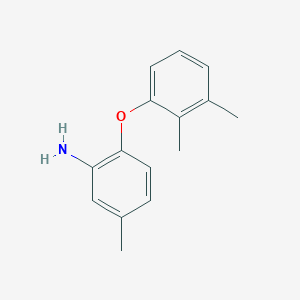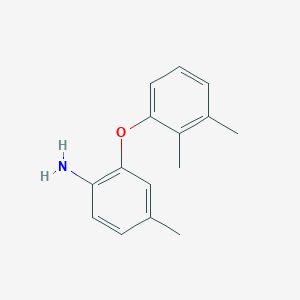
2-(4-Benzylphenoxy)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzylphenoxy)-4-methylaniline, also known as 4-benzyloxy-2-methylaniline, is an aromatic compound that is used in many scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 108-110°C and a boiling point of 199-200°C. It is soluble in hot water, alcohol, and ether and insoluble in cold water.
Wirkmechanismus
The mechanism of action of 2-(4-Benzylphenoxy)-4-methylaniline2-methylaniline is not well understood. However, it is believed that it acts as a nucleophile and can react with electrophiles to form a new covalent bond. This reaction is catalyzed by an acid or base, and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Benzylphenoxy)-4-methylaniline2-methylaniline are not well understood. However, it has been shown to be an effective inhibitor of the enzyme monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of dopamine and other neurotransmitters, which can have positive effects on mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Benzylphenoxy)-4-methylaniline2-methylaniline in laboratory experiments include its low cost, easy availability, and wide range of applications. Additionally, it is a relatively stable compound and is not easily degraded by light or air. However, it has a low solubility in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
The future of 2-(4-Benzylphenoxy)-4-methylaniline2-methylaniline research is wide open. Possible future directions include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its mechanism of action and its use as a catalyst in the synthesis of polymers could lead to new and exciting discoveries.
Synthesemethoden
The synthesis of 2-(4-Benzylphenoxy)-4-methylaniline2-methylaniline is relatively straightforward and can be done using a number of different methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of anisole and benzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. Other methods include the reaction of anisole with benzyl bromide in the presence of sodium hydroxide, and the reaction of anisole and benzoyl chloride in the presence of aqueous sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzylphenoxy)-4-methylaniline2-methylaniline has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a precursor for the synthesis of other compounds. It is also used as a catalyst in the synthesis of polymers, and as a solvent in the synthesis of heterocyclic compounds. Additionally, it is used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Eigenschaften
IUPAC Name |
2-(4-benzylphenoxy)-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-7-12-19(21)20(13-15)22-18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-13H,14,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRCIVPZGNVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline](/img/structure/B3173154.png)


![4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol](/img/structure/B3173181.png)
![2-[2-(Dimethylamino)ethoxy]-4-methylaniline](/img/structure/B3173194.png)
![2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine](/img/structure/B3173200.png)





![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)
